Acid Stability: N-Cbz-4-methyl-L-phenylalanine vs. Boc-4-methyl-L-phenylalanine
The N-Cbz protecting group exhibits far greater stability under acidic conditions compared to the acid-labile N-Boc group [1]. This stability allows for the selective removal of Boc groups in the presence of Cbz protection, a cornerstone of orthogonal protection schemes . The Cbz group is stable to treatment with trifluoroacetic acid (TFA) at room temperature for several hours, conditions that rapidly cleave Boc protection [2]. While a specific deprotection half-life for N-Cbz-4-methyl-L-phenylalanine is not reported, the general class behavior of Cbz-protected amines is well-established: they remain intact under conditions where Boc groups are quantitatively removed (e.g., 50% TFA in DCM for 30-60 minutes) [3].
| Evidence Dimension | Stability to acidic conditions |
|---|---|
| Target Compound Data | Stable to TFA at room temperature for hours [2]. |
| Comparator Or Baseline | Boc-4-methyl-L-phenylalanine is rapidly cleaved by TFA at room temperature in <1 hour [3]. |
| Quantified Difference | N-Cbz protection allows for selective Boc removal; difference in deprotection rate constant is orders of magnitude under standard acidic conditions. |
| Conditions | Solution-phase peptide chemistry; standard Boc deprotection: 20-50% TFA in DCM. |
Why This Matters
This differential acid stability is essential for multi-step syntheses requiring orthogonal protection, where Boc groups can be removed without affecting the Cbz-protected amine, thereby avoiding premature or unwanted side-chain reactions .
- [1] Chemical Forums. Discussion on Cbz stability. View Source
- [2] Protecting Groups. Lokey Lab Wiki. View Source
- [3] 浅谈几种常见烷氧羰基类保护基的引入与脱除. 江苏太湖化学. View Source
